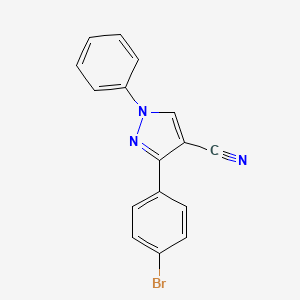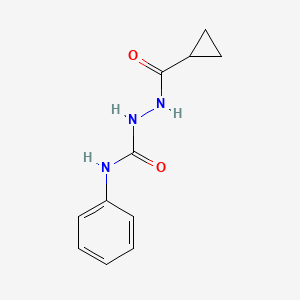
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as MBNO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific pathways. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. It can be used in various assays, including cell viability assays and enzyme inhibition assays. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one and its potential as a therapeutic agent. Finally, more studies are needed to determine the toxicity of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one and its potential side effects in vivo.
Méthodes De Synthèse
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is synthesized through a reaction between 4-methoxybenzaldehyde and 2-nitrobenzaldehyde in the presence of an acid catalyst and a base. The reaction produces a yellow crystalline solid that is further purified through recrystallization. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-12-8-6-11(7-9-12)10-14-17(20)24-16(18-14)13-4-2-3-5-15(13)19(21)22/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXPGAWFXJFCFM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)
![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
